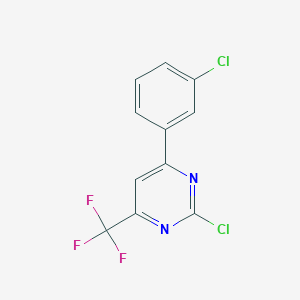![molecular formula C20H28Cl2N2O4 B8480122 (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate](/img/structure/B8480122.png)
(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a tert-butoxycarbonyl-protected amine, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the dichlorobenzyl group and the tert-butoxycarbonyl-protected amine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The dichlorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique structure makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The dichlorobenzyl group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The tert-butoxycarbonyl-protected amine can be deprotected under certain conditions, allowing the compound to interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorobenzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
- 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Uniqueness
Compared to similar compounds, (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate stands out due to its specific combination of functional groups
Properties
Molecular Formula |
C20H28Cl2N2O4 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H28Cl2N2O4/c1-13-7-14(11-23-18(25)28-20(2,3)4)5-6-24(13)19(26)27-12-15-8-16(21)10-17(22)9-15/h8-10,13-14H,5-7,11-12H2,1-4H3,(H,23,25) |
InChI Key |
XDOILEALUXWAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2=CC(=CC(=C2)Cl)Cl)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

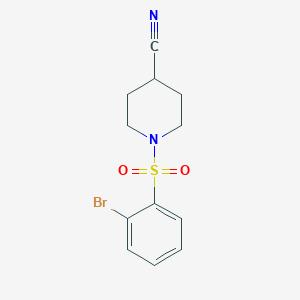
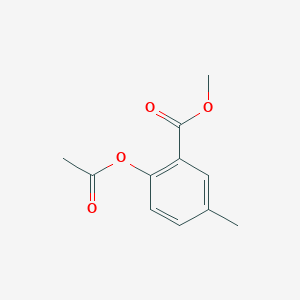
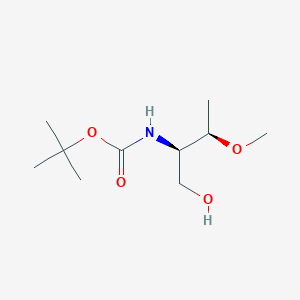
![1-[5-(1-Methylethoxy)pyridin-2-yl]ethanol](/img/structure/B8480074.png)
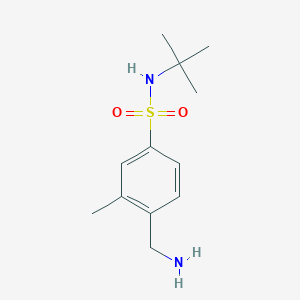
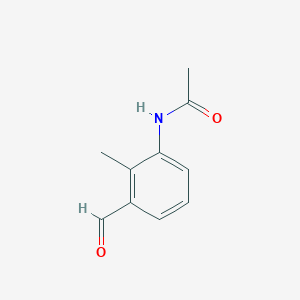
![Ethyl N-[chloro(4-chlorophenoxy)phosphoryl]-L-alaninate](/img/structure/B8480088.png)
![3-[(2-Carboxyethyl)amino]benzoic Acid](/img/structure/B8480094.png)
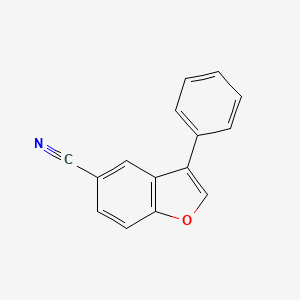
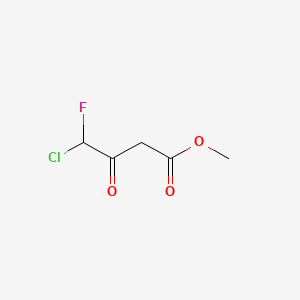
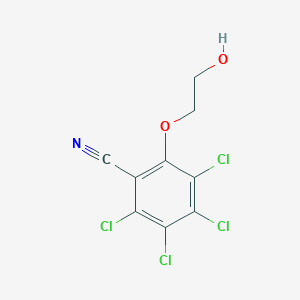
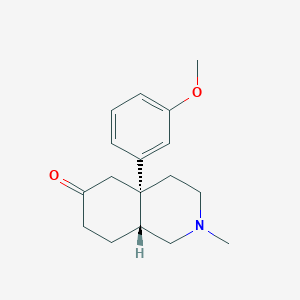
![Carbamic acid,[2-amino-4-chloro-5-[(2-methoxyethyl)methylamino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8480144.png)
